molecular formula C12H14O2 B8630925 2-(3-Isopropenylphenyl)propanoic acid

2-(3-Isopropenylphenyl)propanoic acid

Cat. No.: B8630925
M. Wt: 190.24 g/mol
InChI Key: ULMIEFRMUDVNPX-UHFFFAOYSA-N
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Description

2-(3-Isopropenylphenyl)propanoic acid is a propanoic acid derivative featuring a phenyl ring substituted with an isopropenyl group (-CH(CH₂)=CH₂) at the meta position. This compound belongs to a broader class of arylpropanoic acids, which are structurally characterized by a phenyl group attached to the α-carbon of a propanoic acid backbone.

Key structural features influencing its behavior include:

  • Substituent position: The meta-substituted isopropenyl group distinguishes it from para-substituted NSAIDs like ibuprofen (2-(4-isobutylphenyl)propanoic acid) .
  • Functional groups: The unsaturated isopropenyl group may enhance lipophilicity compared to alkyl or halogen substituents, affecting solubility and bioavailability.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-(3-prop-1-en-2-ylphenyl)propanoic acid

InChI

InChI=1S/C12H14O2/c1-8(2)10-5-4-6-11(7-10)9(3)12(13)14/h4-7,9H,1H2,2-3H3,(H,13,14)

InChI Key

ULMIEFRMUDVNPX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=C)C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituent effects:

Compound Name Substituent (Position) Key Functional Groups Applications/Properties Reference
2-(3-Isopropenylphenyl)propanoic acid Isopropenyl (meta) Propanoic acid, alkene Inference: Potential NSAID-like activity or polymer precursor N/A
Ibuprofen Isobutyl (para) Propanoic acid, alkyl NSAID; inhibits cyclooxygenase (COX)
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid Amino, diiodo-hydroxy (para) Amino, iodine, hydroxyl Laboratory chemical; iodine-rich structure may influence thyroid hormone analogs
3-(4-Hydroxy-3-nitrophenyl)propanoic acid Nitro, hydroxyl (meta/para) Nitro, hydroxyl Research chemical; nitro group may confer redox activity
2-(2,4,5-Trichlorophenoxy)propanoic acid (Silvex) Trichlorophenoxy (ortho/para) Chlorine, ether linkage Banned herbicide; environmental toxicity
3-(2-Thienyl)propanoic acid Thienyl (aromatic heterocycle) Thiophene ring Research applications in material science

Substituent Impact Analysis :

  • Electron-withdrawing/donating effects: Nitro (electron-withdrawing) and hydroxyl (electron-donating) groups in analogs like alter acidity (pKa) and reactivity. For example, the nitro group in 3-(4-hydroxy-3-nitrophenyl)propanoic acid lowers pKa, increasing acidity compared to unsubstituted propanoic acid .

Physicochemical Properties

Available data for select analogs (extrapolated for the target compound):

Property This compound (Inferred) Ibuprofen 3-(2-Thienyl)propanoic acid
Molecular Formula C₁₂H₁₄O₂ C₁₃H₁₈O₂ C₇H₈O₂S
Molar Mass (g/mol) ~206.24 206.28 156.19
pKa (predicted) ~4.5 (similar to ibuprofen) 4.9 ~3.8
Solubility Low in water; soluble in organic solvents Low aqueous solubility Moderate in polar solvents

Notes:

  • The isopropenyl group’s steric bulk may reduce crystallinity compared to ibuprofen, affecting formulation stability.
  • The unsaturated bond could confer reactivity in polymerization or conjugation reactions.

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